molecular formula C24H16N2O6 B3462288 2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B3462288
M. Wt: 428.4 g/mol
InChI Key: RYXPSGXVPQZGEF-UHFFFAOYSA-N
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Description

2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloisoindole derivatives, which are characterized by a fused ring system incorporating both pyrrole and isoindole moieties. The presence of hydroxy and methylphenyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.

    Isoindole Formation: The pyrrole derivative is then subjected to a cyclization reaction with an appropriate anhydride or acid chloride to form the isoindole ring system.

    Functional Group Introduction: The final steps involve the introduction of hydroxy and methylphenyl groups through electrophilic aromatic substitution reactions. This can be achieved using reagents such as phenols and methyl halides under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s aromatic rings can participate in π-π interactions, affecting cellular processes. Additionally, its ability to undergo redox reactions can modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Lacks the methyl groups, resulting in different reactivity and biological activity.

    2,6-bis(4-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Contains methoxy groups instead of hydroxy groups, affecting its chemical properties and applications.

Uniqueness

The presence of both hydroxy and methylphenyl groups in 2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone makes it unique in terms of its chemical reactivity and potential applications. These functional groups enhance its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c1-11-7-13(27)3-5-19(11)25-21(29)15-9-17-18(10-16(15)22(25)30)24(32)26(23(17)31)20-6-4-14(28)8-12(20)2/h3-10,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXPSGXVPQZGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=C(C=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Reactant of Route 2
2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Reactant of Route 3
2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Reactant of Route 4
2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Reactant of Route 5
Reactant of Route 5
2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Reactant of Route 6
Reactant of Route 6
2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

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